molecular formula C13H16N2O3S2 B5786053 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B5786053
M. Wt: 312.4 g/mol
InChI Key: XQDFMIIMGIQOLM-UHFFFAOYSA-N
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Description

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide is an organic compound that features a thiazole ring, a sulfanyl group, and a dimethoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated thiazole derivative.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the thiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.

    Introduction of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the acetamide moiety, which can be achieved through various coupling reactions, such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the acetamide moiety, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives, reduced acetamide derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-phenylacetamide: Lacks the dimethoxy groups on the phenyl ring.

    2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide: Contains a single methoxy group on the phenyl ring.

    2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide: Has methoxy groups at different positions on the phenyl ring.

Uniqueness

The presence of two methoxy groups at the 2 and 5 positions on the phenyl ring in 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide may confer unique electronic and steric properties, potentially leading to distinct biological activities and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-17-9-3-4-11(18-2)10(7-9)15-12(16)8-20-13-14-5-6-19-13/h3-4,7H,5-6,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDFMIIMGIQOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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